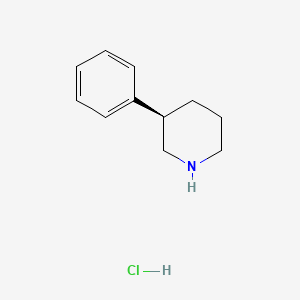

(R)-3-Phenylpiperidine hydrochloride

Vue d'ensemble

Description

®-3-Phenylpiperidine hydrochloride is a chemical compound belonging to the class of piperidines, which are nitrogen-containing heterocycles This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Phenylpiperidine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods such as the reduction of pyridine or the cyclization of appropriate precursors.

Resolution: The racemic mixture of 3-phenylpiperidine is resolved to obtain the ®-enantiomer using chiral resolution techniques.

Hydrochloride Formation: Finally, the ®-3-Phenylpiperidine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of ®-3-Phenylpiperidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: ®-3-Phenylpiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.

Substitution: The piperidine ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines.

Applications De Recherche Scientifique

Antidepressants

One of the most notable applications of (R)-3-phenylpiperidine derivatives is in the development of antidepressant medications. For example, paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI), is synthesized using piperidine derivatives that include (R)-3-phenylpiperidine as a key intermediate. Paroxetine's effectiveness in treating depression is attributed to its ability to inhibit serotonin reuptake at synaptic junctions, highlighting the importance of the piperidine structure in its pharmacological activity .

Analgesics

(R)-3-Phenylpiperidine also plays a crucial role in the synthesis of opioid analgesics. Compounds derived from this piperidine structure have been explored for their potential as pain-relieving agents. For instance, modifications to the piperidine framework have led to derivatives that exhibit significant analgesic properties while maintaining lower side effects compared to traditional opioids .

Anticancer Agents

Recent studies have investigated the anticancer properties of piperidine derivatives, including those derived from (R)-3-phenylpiperidine. Research indicates that these compounds can induce apoptosis in cancer cells and exhibit cytotoxicity against various tumor models, suggesting their potential as therapeutic agents in cancer treatment .

Grignard Reaction

A common method for synthesizing (R)-3-phenylpiperidine involves a Grignard reaction between N-protected 3-piperidone and para-substituted phenyl magnesium halides. This reaction generates 3-hydroxy-3-phenylpiperidine, which can then undergo further transformations to yield the desired product .

Chiral Resolution

Chiral resolution techniques are employed to isolate the (R) enantiomer from racemic mixtures. This is crucial for ensuring the pharmacological efficacy and safety of the final compound, as different enantiomers can exhibit distinct biological activities .

Paroxetine Synthesis

A detailed study on paroxetine synthesis illustrates the application of (R)-3-phenylpiperidine in drug development. The synthesis begins with the formation of a chiral intermediate through a series of reactions involving Grignard reagents and subsequent chiral resolution processes. The final product demonstrates significant antidepressant activity, confirming the compound's utility in pharmacology .

Anticancer Activity

Another case study focused on a series of piperidine derivatives derived from (R)-3-phenylpiperidine demonstrated enhanced anticancer activity compared to standard treatments like bleomycin. The study utilized a three-component 1,3-dipolar cycloaddition followed by enamine reactions, resulting in compounds that showed improved cytotoxicity against hypopharyngeal tumor cells .

Summary Table of Key Applications

| Application | Compound/Derivative | Mechanism/Activity |

|---|---|---|

| Antidepressant | Paroxetine | SSRI; inhibits serotonin reuptake |

| Analgesic | Various opioid derivatives | Pain relief with reduced side effects |

| Anticancer | Piperidine derivatives | Induces apoptosis; cytotoxicity against tumors |

Mécanisme D'action

The mechanism of action of ®-3-Phenylpiperidine hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors, modulating their activity and influencing physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Pyrrolidine: Another nitrogen-containing heterocycle with similar structural features but different biological activities.

Piperazine: A related compound with a similar ring structure but distinct pharmacological properties.

Morpholine: A heterocyclic compound with an oxygen atom in the ring, offering different chemical reactivity and applications.

Uniqueness: ®-3-Phenylpiperidine hydrochloride is unique due to its specific stereochemistry and the presence of the phenyl group, which imparts distinct chemical and biological properties. Its ability to interact with particular molecular targets makes it valuable in medicinal chemistry and drug development.

Activité Biologique

(R)-3-Phenylpiperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

This compound is typically synthesized through various methods involving piperidine derivatives. The compound features a piperidine ring substituted with a phenyl group, which significantly influences its biological properties. The stereochemistry of the compound plays a crucial role in its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, revealing its potential as an antiviral and analgesic agent. Below are key findings from recent research:

Antiviral Activity

- In Vitro Studies : A study synthesized several derivatives of 3-phenylpiperidine-2,6-dione and tested them against HIV-1 and other viruses. Notably, compounds with specific substitutions exhibited moderate antiviral activity, suggesting that structural modifications can enhance efficacy against viral infections .

- Mechanism of Action : The antiviral properties are believed to be linked to the inhibition of viral replication processes, possibly through interactions with viral enzymes or cellular receptors involved in viral entry .

Analgesic Properties

- Opioid Receptor Affinity : Research indicates that this compound and its analogs demonstrate significant affinity for mu-opioid receptors, which are critical for pain modulation. The compound's binding affinity has been compared to established opioids like fentanyl, showing promising analgesic potential .

- Comparative Potency : In experimental models, the analgesic potency of this compound was found to be comparable to that of morphine, indicating its potential as an effective pain relief agent .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

- Substituent Effects : Modifications on the phenyl ring and the piperidine nitrogen can significantly alter the compound's potency and selectivity towards various biological targets. For instance, introducing electron-withdrawing groups on the phenyl moiety has been shown to enhance receptor affinity and efficacy against certain viruses .

- Chirality : The (R) configuration is crucial for maintaining desired biological activities. Studies have demonstrated that the enantiomeric forms exhibit different pharmacological profiles, emphasizing the importance of stereochemistry in drug design .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

- Antiviral Efficacy : In a study involving a series of piperidine derivatives, specific compounds showed substantial inhibition of HIV replication in vitro, supporting further investigation into their mechanisms and potential clinical applications .

- Pain Management Trials : Preclinical trials assessing the analgesic effects revealed that this compound could provide effective pain relief comparable to traditional opioids, with a favorable side effect profile .

Propriétés

IUPAC Name |

(3R)-3-phenylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-5-10(6-3-1)11-7-4-8-12-9-11;/h1-3,5-6,11-12H,4,7-9H2;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVMJYYCFLIGFJ-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.